molecular formula C19H19N3O2 B5055141 (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester CAS No. 6142-34-3

(4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester

Cat. No.: B5055141
CAS No.: 6142-34-3
M. Wt: 321.4 g/mol
InChI Key: JWYPANBPTOSYPD-UHFFFAOYSA-N
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Description

(4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of phthalazines This compound is characterized by the presence of a phthalazine ring substituted with a 4-m-tolylamino group and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester typically involves the following steps:

    Formation of Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Substitution with 4-m-Tolylamino Group:

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of phthalazine oxides.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted phthalazine derivatives with various functional groups.

Scientific Research Applications

(4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-(3-methylanilino)phthalazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-24-18(23)12-17-15-9-4-5-10-16(15)19(22-21-17)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYPANBPTOSYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387370
Record name (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-34-3
Record name (4-m-Tolylamino-phthalazin-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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